Bupivacain

Übersicht

Beschreibung

Bupivacaine is a widely used local anesthetic belonging to the amide group. It is primarily employed to decrease sensation in a specific area, making it invaluable in various medical procedures such as nerve blocks, epidural anesthesia, and postoperative pain management . Discovered in 1957, bupivacaine is known for its long duration of action compared to other local anesthetics .

Wirkmechanismus

Target of Action

Bupivacaine is a local anesthetic that primarily targets sodium channels in the body . These channels play a crucial role in the generation and conduction of nerve impulses . By blocking these channels, bupivacaine inhibits the transmission of nerve signals, leading to a decrease in sensation in the area where it is applied .

Mode of Action

Bupivacaine works by binding to the sodium channels and blocking the influx of sodium ions into the neuron . This blockade prevents the depolarization of the neuronal membrane, inhibiting the generation and conduction of nerve impulses .

Biochemical Pathways

Bupivacaine has been found to affect several biochemical pathways. For instance, it has been shown to modulate apoptosis and ferroptosis in bladder cancer via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway . It inhibits the expression of Bcl-2 and increases the expression of Bax and cytochrome C . Moreover, it amplifies the level of Fe2+ and reactive oxygen species (ROS), and restrains the expression of cystine/glutamic acid reverse transporter (xCT) and glutathione peroxidase 4 (GPX4) .

Pharmacokinetics

Bupivacaine is extensively and rapidly metabolized in the liver, followed by excretion via urine . Less than 10% of the dose is excreted as parent bupivacaine . It has a high protein binding of 95% and an elimination half-life of 3.1 hours in adults . Its onset of action is within 15 minutes, and its duration of action ranges from 2 to 8 hours .

Result of Action

The primary result of bupivacaine’s action is the induction of local anesthesia, characterized by a loss of sensation in the area where it is applied . On a molecular and cellular level, bupivacaine has been found to inhibit proliferation and promote apoptosis of certain cancer cells . It also affects the balance of various biochemical substances within cells, such as Fe2+, ROS, Bcl-2, Bax, and cytochrome C .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bupivacaine. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.00018, which means that the use of bupivacaine is predicted to present an insignificant risk to the environment . Furthermore, the development of osmotically balanced, large unilamellar liposomes has been shown to efficiently prolong the analgesic effects of bupivacaine .

Wissenschaftliche Forschungsanwendungen

Bupivacaine has a wide range of scientific research applications:

Chemistry: It is used in the study of local anesthetics and their chemical properties.

Biology: Bupivacaine is employed in research on nerve impulse conduction and pain management.

Industry: Bupivacaine is used in the development of sustained-release formulations and drug delivery systems.

Biochemische Analyse

Biochemical Properties

Bupivacaine binds to the intracellular portion of voltage-gated sodium channels and blocks sodium influx into nerve cells, which prevents depolarization . Without depolarization, no initiation or conduction of a pain signal can occur .

Cellular Effects

Bupivacaine exhibits time- and dose-dependent cytotoxic effects on human intervertebral disc (IVD) cells at clinically relevant concentrations . It increases autophagic activity by promoting autophagosome formation . In addition to blocking sodium channels, bupivacaine affects the activity of many other channels, including NMDA receptors . Importantly, bupivacaine inhibits NMDA receptor-mediated synaptic transmission in the dorsal horn of the spinal cord, an area critically involved in central sensitization .

Molecular Mechanism

Bupivacaine’s mechanism of action involves blocking both the initiation and conduction of nerve impulses by decreasing the neuronal membrane’s permeability to sodium ions, which results in inhibition of depolarization with resultant blockade of conduction .

Temporal Effects in Laboratory Settings

The chronokinetics of bupivacaine have been examined in the mouse . Different groups of adult male NMRI mice maintained under controlled environmental conditions received a single intraperitoneal injection of bupivacaine at one of four different fixed time points in a 24-hour period . The temporal kinetic changes demonstrated suggest a possible circadian difference in bupivacaine efficacy and/or toxicity .

Dosage Effects in Animal Models

In animal models, doses of bupivacaine up to 2 mg/kg are unlikely to be associated with systemic side effects if injected perineurally, epidurally, or intrapleurally . Combining bupivacaine with lidocaine can prolong the duration of the sensory block while limiting the duration of the motor block compared with the administration of bupivacaine alone .

Metabolic Pathways

Bupivacaine is metabolized in the liver . The oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A .

Transport and Distribution

Bupivacaine has a large volume of distribution (72L) and is metabolized in the liver . Its distribution half-life is 28 minutes .

Subcellular Localization

Bupivacaine binds to the intracellular portion of voltage-gated sodium channels . This binding site is crucial for its function as it blocks sodium influx into nerve cells, preventing depolarization and, consequently, the initiation or conduction of a pain signal .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bupivacaine can be synthesized using several methods. One common approach involves the use of triphosgene for acyl chlorination, followed by amidation, butylation, and salification. This method starts with 2-piperidinecarboxylic acid as the raw material . Another method involves using (S)-2-piperidinecarboxylic acid, which undergoes triphosgene chlorination, amidation with 2,6-dimethylaniline, butyl bromination, and salt formation to produce (S)-bupivacaine hydrochloride .

Industrial Production Methods: Industrial production of bupivacaine often involves large-scale synthesis using the aforementioned methods, with additional steps to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired chemical purity and enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions: Bupivacaine undergoes various chemical reactions, including:

Oxidation: Bupivacaine can be oxidized to form metabolites.

Reduction: Reduction reactions can modify the structure of bupivacaine.

Substitution: Substitution reactions, particularly involving the amide group, are common in the synthesis and modification of bupivacaine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like triphosgene and butyl bromide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of bupivacaine, such as 2,6-pipecoloxylidine .

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to bupivacaine.

Ropivacaine: Similar to bupivacaine but with a slightly different chemical structure, leading to reduced cardiotoxicity.

Levobupivacaine: The S-enantiomer of bupivacaine, known for its lower cardiotoxicity and similar efficacy.

Uniqueness of Bupivacaine: Bupivacaine is unique due to its long duration of action and high potency, making it particularly useful for procedures requiring extended anesthesia. Its ability to provide prolonged pain relief with a single administration sets it apart from other local anesthetics .

Eigenschaften

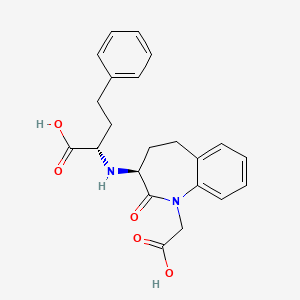

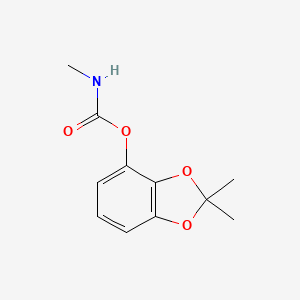

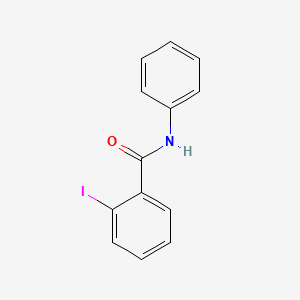

IUPAC Name |

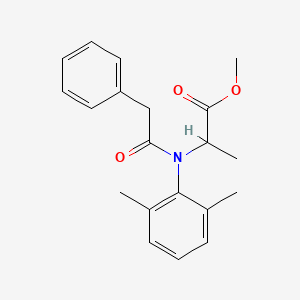

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022703 | |

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia., Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

38396-39-3, 2180-92-9 | |

| Record name | Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bupivacaine exert its anesthetic effect?

A1: Bupivacaine functions by reversibly binding to voltage-gated sodium channels in nerve cells. [, , ] This interaction effectively blocks the influx of sodium ions, which is essential for the initiation and propagation of action potentials. [, , ] By inhibiting nerve impulse transmission, Bupivacaine induces a localized loss of sensation, effectively providing anesthesia. [, , ]

Q2: Does Bupivacaine exhibit any selectivity towards sensory or motor neurons?

A2: While Bupivacaine effectively blocks both sensory and motor nerve fibers, research indicates a stronger affinity for motor block at higher concentrations. [] Studies investigating the relative motor blocking potencies of Bupivacaine and its S-enantiomer, Levobupivacaine, demonstrate that Bupivacaine is approximately 13% more potent in inducing motor block on a percentage weight per volume basis. []

Q3: How does the presence of epinephrine influence Bupivacaine's effects?

A3: The inclusion of epinephrine alongside Bupivacaine primarily serves to prolong the duration of anesthesia. [, ] Epinephrine's vasoconstrictive properties restrict blood flow at the injection site, effectively reducing the rate of Bupivacaine absorption into the systemic circulation. [, ] This localized retention extends the drug's presence at the target site, ultimately lengthening the anesthetic effect. [, ]

Q4: What is the molecular formula and weight of Bupivacaine?

A4: Bupivacaine has the molecular formula C18H28N2O and a molecular weight of 288.43 g/mol.

Q5: How stable is Bupivacaine under various storage conditions?

A5: Studies on the stability and formulation of Bupivacaine are crucial for maintaining its efficacy and safety. While specific data on Bupivacaine's stability under various conditions isn't elaborated upon in the provided research, it is a critical aspect of its formulation and storage.

Q6: How is Bupivacaine metabolized in the body?

A6: Bupivacaine primarily undergoes metabolism in the liver via hepatic enzymes, predominantly through the cytochrome P450 system. [, , ] One significant metabolite resulting from Bupivacaine's breakdown is Desbutylbupivacaine. [] Understanding the metabolic pathways of Bupivacaine is critical for predicting drug interactions and potential toxicity.

Q7: Does Desbutylbupivacaine, the primary metabolite of Bupivacaine, retain any anesthetic activity?

A7: Research suggests that while Desbutylbupivacaine possesses anesthetic properties, it demonstrates approximately half the potency of Bupivacaine when assessed based on cardiac parameters in a rat model. [] Notably, Desbutylbupivacaine exhibits significantly lower toxicity to the central nervous system compared to Bupivacaine. []

Q8: What are the potential risks associated with Bupivacaine administration?

A8: Like all local anesthetics, Bupivacaine carries a risk of systemic toxicity, particularly if inadvertently administered intravenously or if excessively high doses are used. [, , , , ]

Q9: What kind of toxicity is observed with Bupivacaine overdose?

A9: Bupivacaine toxicity primarily affects the cardiovascular and central nervous systems. [, , , , ] Cardiovascular toxicity can manifest as hypotension, arrhythmias, and in severe cases, cardiac arrest. [, , , , ] Central nervous system toxicity can lead to symptoms like lightheadedness, dizziness, metallic taste, seizures, and respiratory depression. [, , , , ]

Q10: Is Levobupivacaine a safer alternative to Bupivacaine in terms of cardiac toxicity?

A10: Studies suggest that Levobupivacaine, the S(-) enantiomer of Bupivacaine, might offer a wider margin of safety regarding cardiac toxicity. [] Experiments in sheep revealed that the doses of Levobupivacaine leading to fatal cardiac events were significantly higher than those observed with Bupivacaine. []

Q11: Does Bupivacaine impact cardiovascular reflexes?

A11: Research indicates that Bupivacaine, at clinically relevant concentrations, can inhibit baroreflex control of heart rate. [] This inhibition primarily appears to involve the vagal component of the baroreflex-heart rate pathway. []

Q12: What are some of the ongoing research areas related to Bupivacaine?

A13: Ongoing research focuses on gaining a deeper understanding of Bupivacaine's pharmacodynamics, including its interactions with various ion channels and receptors. [, , ] Researchers are also exploring novel formulations, like liposomal Bupivacaine, aimed at improving its safety profile and extending its duration of action. [, ] Moreover, investigations into potential biomarkers that can predict Bupivacaine efficacy and identify individuals at risk of adverse effects remain an active area of exploration. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.